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Cat. No.: B597911 Get Quote

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development

Professionals)

Introduction

(R)-Tetrahydrofuran-3-ylmethanol is a valuable chiral building block increasingly utilized in

the synthesis of complex active pharmaceutical ingredients (APIs). Its stereodefined

tetrahydrofuran core is a key structural motif in a number of clinically significant antiviral and

other therapeutic agents. The specific stereochemistry at the C3 position is crucial for the

biological activity of the final drug molecule, making the enantioselective synthesis of this

building block a critical aspect of modern drug development. This technical guide provides a

comprehensive overview of the synthesis, properties, and applications of (R)-Tetrahydrofuran-
3-ylmethanol, with a focus on detailed experimental protocols and its role in the synthesis of

advanced therapeutics.

Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for (R)-
Tetrahydrofuran-3-ylmethanol is provided in the table below.
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Property Value Reference

CAS Number 124506-31-6 [1]

Molecular Formula C₅H₁₀O₂ [1]

Molecular Weight 102.13 g/mol [1]

Appearance
Colorless to light yellow liquid

or semi-solid
[1]

Boiling Point Not specified

Density Not specified

Storage
2-8°C, sealed in a dry

environment
[1]

Purity Typically ≥98% [1]

Hazard Statements

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation), H335 (May cause

respiratory irritation)

[1]

Precautionary Statements

P261 (Avoid breathing

dust/fume/gas/mist/vapors/spr

ay), P305+P351+P338 (IF IN

EYES: Rinse cautiously with

water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.)

[1]

Enantioselective Synthesis of (R)-Tetrahydrofuran-3-
ylmethanol
The synthesis of enantiomerically pure (R)-Tetrahydrofuran-3-ylmethanol is paramount for its

use in pharmaceutical applications. Several strategies have been developed, primarily focusing
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on asymmetric reduction of a prochiral ketone, enzymatic resolution of a racemic mixture, or

synthesis from a chiral pool starting material.

Asymmetric Reduction of Tetrahydrofuran-3-one
One of the most efficient methods for the synthesis of (R)-3-hydroxytetrahydrofuran, a closely

related precursor, is the asymmetric reduction of tetrahydrofuran-3-one. This methodology can

be adapted for the synthesis of the target molecule. Engineered carbonyl reductases (CREs)

have shown excellent enantioselectivity (95-99% ee) in the reduction of tetrahydrofuran-3-one

to the corresponding (R)-alcohol[2].

Experimental Protocol: Enzymatic Asymmetric Reduction

This protocol is a generalized procedure based on the enzymatic reduction of similar ketones.

Reaction Setup: In a temperature-controlled reactor, a buffered aqueous solution (e.g.,

potassium phosphate buffer, pH 7.0) is prepared.

Enzyme and Cofactor: A suitable engineered carbonyl reductase and a cofactor regeneration

system (e.g., glucose dehydrogenase and glucose) are added to the buffer.

Substrate Addition: Tetrahydrofuran-3-one is added to the reaction mixture. The

concentration of the substrate is typically optimized to avoid enzyme inhibition.

Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 25-30°C) and

pH. The progress of the reaction is monitored by a suitable analytical technique (e.g., chiral

HPLC or GC).

Work-up and Purification: Once the reaction is complete, the enzyme is removed by

centrifugation or filtration. The aqueous solution is then extracted with an organic solvent

(e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g.,

Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is

then purified by column chromatography on silica gel to afford enantiomerically pure (R)-3-

hydroxytetrahydrofuran. This can then be converted to (R)-Tetrahydrofuran-3-ylmethanol
through standard functional group manipulations.

Catalytic Hydrogenation of 3-Furanmethanol
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A common industrial approach to the synthesis of the racemic tetrahydrofuran-3-ylmethanol

involves the catalytic hydrogenation of 3-furanmethanol[3]. To achieve enantioselectivity, this

process would require the use of a chiral catalyst or a subsequent resolution step.

Experimental Protocol: Catalytic Hydrogenation (Racemic)

Catalyst: A palladium on carbon (Pd/C) catalyst (typically 5-10 wt%) is used.

Reaction Setup: 3-Furanmethanol is dissolved in a suitable solvent, such as ethanol or

methanol, in a high-pressure autoclave.

Hydrogenation: The autoclave is purged with nitrogen and then pressurized with hydrogen

gas (typically 2-4 MPa). The reaction mixture is heated to 100-140°C and stirred vigorously

for 2-6 hours.

Work-up and Purification: After cooling and depressurization, the catalyst is filtered off. The

solvent is removed under reduced pressure, and the resulting crude product is purified by

distillation to yield tetrahydrofuran-3-ylmethanol.

Parameter Value

Substrate 3-Furanmethanol

Catalyst Pd/C

Solvent Ethanol or Methanol

Hydrogen Pressure 2-4 MPa

Temperature 100-140°C

Reaction Time 2-6 hours

Product Tetrahydrofuran-3-ylmethanol (racemic)

Synthesis from a Chiral Pool: (R)-1,2,4-Butanetriol
Chiral 3-hydroxytetrahydrofuran can be synthesized from commercially available (R)-1,2,4-

butanetriol through an acid-catalyzed cyclodehydration[4][5]. This approach offers a direct route

to the desired enantiomer.
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Experimental Protocol: Cyclodehydration of (R)-1,2,4-Butanetriol

Reaction Setup: (R)-1,2,4-butanetriol is mixed with a catalytic amount of a strong acid, such

as p-toluenesulfonic acid (PTSA).

Reaction Conditions: The mixture is heated to a high temperature (typically 180-220°C)

under vacuum.

Purification: The product, (R)-3-hydroxytetrahydrofuran, is distilled directly from the reaction

mixture. Further purification can be achieved by fractional distillation.

Parameter Value

Starting Material (R)-1,2,4-Butanetriol

Catalyst p-Toluenesulfonic acid (PTSA)

Temperature 180-220°C

Pressure Vacuum

Product (R)-3-Hydroxytetrahydrofuran

Application as a Chiral Building Block in Drug
Synthesis
The tetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, and the

stereochemistry of its substituents can have a profound impact on biological activity. (R)-
Tetrahydrofuran-3-ylmethanol and its derivatives are key components in several antiviral

drugs, particularly HIV protease inhibitors.

Role in the Synthesis of HIV Protease Inhibitors
While direct incorporation of (R)-Tetrahydrofuran-3-ylmethanol is not explicitly detailed in the

synthesis of all major HIV protease inhibitors, the closely related (3R,3aS,6aR)-

hexahydrofuro[2,3-b]furan-3-ol is a crucial intermediate in the synthesis of Darunavir[6][7]. The

synthesis of this complex chiral building block often starts from chiral precursors and involves
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multiple stereocontrolled steps. The tetrahydrofuran ring system plays a critical role in binding

to the active site of the HIV protease enzyme.

The synthesis of Amprenavir, another HIV protease inhibitor, utilizes (S)-3-

hydroxytetrahydrofuran, highlighting the importance of this class of chiral building blocks in

antiviral drug design[8][9]. The synthesis of such drugs often involves the coupling of the chiral

tetrahydrofuran-based fragment with a core amine structure.

Logical Workflow for the Integration of (R)-Tetrahydrofuran-3-ylmethanol in API Synthesis

The following diagram illustrates a generalized workflow for the incorporation of (R)-
Tetrahydrofuran-3-ylmethanol into a hypothetical API, drawing parallels from the known

syntheses of HIV protease inhibitors.

Synthesis of Chiral Building Block

Coupling with API Core

Final API Synthesis Steps

Prochiral Ketone
(e.g., Tetrahydrofuran-3-one derivative)

Asymmetric
Reduction

Enzyme (e.g., CRE)
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(R)-Tetrahydrofuran-3-ylmethanol
Activation of

Hydroxyl Group

e.g., Mesylation,
Tosylation

Nucleophilic
Substitution

API Core Structure
(e.g., Amine)

API Intermediate DeprotectionIf applicable Final API

Click to download full resolution via product page

Caption: Generalized workflow for API synthesis using (R)-Tetrahydrofuran-3-ylmethanol.

Experimental Workflow for a Key Coupling Reaction

The following diagram outlines a typical experimental workflow for the coupling of an activated

(R)-Tetrahydrofuran-3-ylmethanol derivative with a core amine structure, a common step in

the synthesis of many pharmaceuticals.
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Reagent Preparation

Reaction

Work-up and Purification

Dissolve Activated (R)-THF-3-ylmethanol
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Add Activated THF-methanol Solution
dropwise to the Amine Solution

Dissolve Amine Core and Base
(e.g., Triethylamine) in anhydrous solvent

Cool Amine Solution
to 0°C

Warm to Room Temperature
and Stir for 12-24h

Monitor Reaction Progress
by TLC or LC-MS

Quench Reaction
with Water

Reaction Complete

Extract with Organic Solvent
(e.g., Ethyl Acetate)

Wash Organic Layer
(Brine)

Dry over Na2SO4,
Filter, and Concentrate

Purify by Column Chromatography

Click to download full resolution via product page

Caption: Experimental workflow for a typical coupling reaction.
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Conclusion
(R)-Tetrahydrofuran-3-ylmethanol stands out as a critical chiral building block for the

pharmaceutical industry. Its enantioselective synthesis, achievable through various methods

including enzymatic reduction and chiral pool approaches, is key to its utility. The incorporation

of this stereodefined fragment into drug molecules, particularly antivirals, underscores its

importance in creating potent and selective therapeutics. The detailed protocols and workflows

provided in this guide are intended to support researchers and drug development professionals

in the efficient and effective utilization of this valuable chiral intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b597911#r-tetrahydrofuran-3-ylmethanol-as-a-
chiral-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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